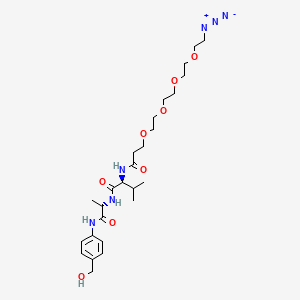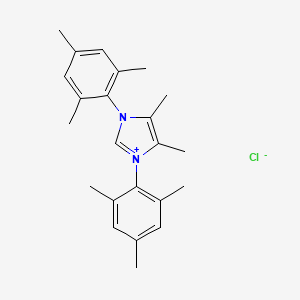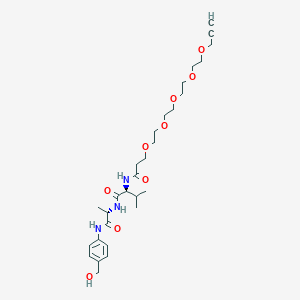
Azide-PEG4-Val-Ala-PAB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azide-PEG4-Val-Ala-PAB is a multifunctional compound that contains several functional groups, including an azide group, a polyethylene glycol chain, a valine-alanine dipeptide, and a p-aminobenzyloxycarbonyl protecting group . This compound is primarily used as a cleavable linker in antibody-drug conjugates (ADCs), which are designed for targeted drug delivery, particularly in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG4-Val-Ala-PAB involves multiple steps, starting with the preparation of the polyethylene glycol chain, followed by the incorporation of the valine-alanine dipeptide and the p-aminobenzyloxycarbonyl protecting group. The azide group is introduced in the final step to ensure the stability of the compound throughout the synthesis process .
Polyethylene Glycol Chain Preparation: The polyethylene glycol chain is synthesized by polymerizing ethylene oxide in the presence of a suitable initiator.
Dipeptide Incorporation: The valine-alanine dipeptide is synthesized separately and then coupled to the polyethylene glycol chain using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protecting Group Addition: The p-aminobenzyloxycarbonyl protecting group is added to the dipeptide to protect the amine functionalities during subsequent reactions.
Azide Group Introduction: The azide group is introduced by reacting the terminal hydroxyl group of the polyethylene glycol chain with sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
Types of Reactions
Azide-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.
Cleavage by Cathepsin B: The valine-alanine dipeptide linker can be cleaved by the enzyme cathepsin B, releasing the attached drug molecule.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper(I) catalysts for azide-alkyne cycloaddition reactions.
Cleavage by Cathepsin B: This reaction occurs under physiological conditions, typically at a pH of around 5.5, which is optimal for cathepsin B activity.
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage, which is used to attach various functional groups or drug molecules to the polyethylene glycol chain.
Cleavage by Cathepsin B: The major product is the free drug molecule, which is released upon cleavage of the valine-alanine dipeptide linker.
Applications De Recherche Scientifique
Azide-PEG4-Val-Ala-PAB has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the study of enzyme-substrate interactions, particularly with cathepsin B.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of bioconjugates and other functionalized polymers.
Mécanisme D'action
The mechanism of action of Azide-PEG4-Val-Ala-PAB involves its use as a cleavable linker in antibody-drug conjugates. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes such as cathepsin B. Upon reaching the target cancer cells, the linker is cleaved by cathepsin B, releasing the attached drug molecule, which then exerts its cytotoxic effects on the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valine-Citrulline-PAB: Another cleavable linker used in antibody-drug conjugates, but it is more hydrophobic compared to Azide-PEG4-Val-Ala-PAB.
This compound-MMAE: A derivative of this compound that includes an MMAE payload for targeted cancer therapy.
Uniqueness
This compound is unique due to its combination of an azide group for click chemistry, a polyethylene glycol chain for increased solubility, and a valine-alanine dipeptide linker that is cleavable by cathepsin B. This combination makes it highly versatile and effective in targeted drug delivery applications .
Propriétés
IUPAC Name |
(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O8/c1-19(2)24(26(36)29-20(3)25(35)30-22-6-4-21(18-33)5-7-22)31-23(34)8-10-37-12-14-39-16-17-40-15-13-38-11-9-28-32-27/h4-7,19-20,24,33H,8-18H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)/t20-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSFYXRMJBCSU-RDPSFJRHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)
![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)

